(3-Fluoro-4-methoxyphenyl)methanethiol

Description

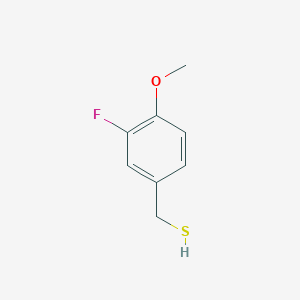

(3-Fluoro-4-methoxyphenyl)methanethiol (C₈H₉FOS, MW: 172.22) is a fluorinated aromatic thiol characterized by a phenyl ring substituted with a fluorine atom at the 3-position, a methoxy group (-OCH₃) at the 4-position, and a methanethiol (-CH₂SH) group attached to the aromatic core (Figure 1). The fluorine atom introduces electron-withdrawing effects, while the methoxy group exerts electron-donating resonance effects, creating a unique electronic environment that influences reactivity, acidity, and intermolecular interactions .

This compound is synthetically accessible via nucleophilic substitution reactions, analogous to methods described for triazole-thiol derivatives (e.g., alkylation of thiol precursors with halides under basic conditions catalyzed by InCl₃) . Its structural complexity necessitates advanced spectroscopic techniques, such as ¹H-NMR and ¹³C-NMR, for unambiguous characterization, as demonstrated in studies of structurally diverse compounds like Zygocaperoside and Isorhamnetin-3-O-glycoside .

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMOKWSOKBDCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxyphenyl)methanethiol typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoro-4-methoxybenzene as the starting material.

Halogenation: The benzene ring undergoes halogenation to introduce the fluorine atom at the 3-position.

Methoxylation: The methoxy group is introduced at the 4-position through a methoxylation reaction.

Thiolation: Finally, the methanethiol group is introduced through a thiolation reaction.

Industrial Production Methods: In an industrial setting, the production of (3-Fluoro-4-methoxyphenyl)methanethiol may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

(3-Fluoro-4-methoxyphenyl)methanethiol: undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The compound can undergo reduction reactions, although this is less common.

Substitution: The fluorine and methoxy groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Reduction reactions may involve hydrogen gas (H₂) and a suitable catalyst.

Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced derivatives of the thiol group.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3-Fluoro-4-methoxyphenyl)methanethiol: has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Fluoro-4-methoxyphenyl)methanethiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biomolecules. This interaction can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

(4-Methoxyphenyl)methanethiol : Lacks the 3-fluoro substituent, reducing electron-withdrawing effects.

(3-Chloro-4-methoxyphenyl)methanethiol : Replaces fluorine with chlorine, altering steric and electronic properties.

(2-Fluoro-4-methoxyphenyl)methanethiol : Shifts fluorine to the 2-position, modifying steric hindrance and resonance effects.

Table 1: Structural and Electronic Comparison

| Compound | Substituents | Molecular Weight | Key Electronic Effects |

|---|---|---|---|

| (3-Fluoro-4-methoxyphenyl)methanethiol | 3-F, 4-OCH₃, -CH₂SH | 172.22 | Strong EWG (F) + Moderate EDG (OCH₃) |

| (4-Methoxyphenyl)methanethiol | 4-OCH₃, -CH₂SH | 154.21 | EDG (OCH₃) only |

| (3-Cl-4-methoxyphenyl)methanethiol | 3-Cl, 4-OCH₃, -CH₂SH | 188.67 | Moderate EWG (Cl) + EDG (OCH₃) |

Key Insights :

- The 3-fluoro substituent in the target compound enhances thiol acidity compared to non-fluorinated analogs due to its electron-withdrawing nature, which stabilizes the deprotonated thiolate form .

- Steric effects in the 2-fluoro analog could hinder nucleophilic reactivity compared to the 3-fluoro isomer .

Physicochemical Properties

Acidity (pKa) :

- The thiol group in (3-Fluoro-4-methoxyphenyl)methanethiol is expected to have a lower pKa (~8.5–9.0) than (4-Methoxyphenyl)methanethiol (pKa ~10.2), as fluorine’s electronegativity increases acidity .

- Chlorine substitution (3-Cl analog) may result in slightly weaker acidity than fluorine due to reduced electron withdrawal.

Solubility :

- The methoxy group improves solubility in polar solvents (e.g., methanol), while the fluorine atom may reduce lipophilicity compared to chlorine-containing analogs .

Spectroscopic Characterization

¹H-NMR data for (3-Fluoro-4-methoxyphenyl)methanethiol would feature distinct aromatic proton splitting patterns due to fluorine’s deshielding effects. For example:

- Aromatic protons : Doublets or doublet-of-doublets in the δ 6.8–7.2 ppm range.

- Methoxy group: A singlet near δ 3.8 ppm. Comparatively, non-fluorinated analogs exhibit simpler splitting patterns, as seen in studies of Zygocaperoside .

Biological Activity

(3-Fluoro-4-methoxyphenyl)methanethiol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by a phenyl ring substituted with a fluorine atom at the 3-position, a methoxy group at the 4-position, and a methanethiol group . The synthesis typically involves:

- Starting Material : 3-fluoro-4-methoxybenzene.

- Halogenation : Introduction of the fluorine atom.

- Methoxylation : Addition of the methoxy group.

- Thiolation : Incorporation of the methanethiol group.

These steps ensure the formation of (3-Fluoro-4-methoxyphenyl)methanethiol with high yield and purity through various chemical reactions .

The biological activity of (3-Fluoro-4-methoxyphenyl)methanethiol is primarily attributed to its thiol group , which acts as a nucleophile. This allows it to form bonds with electrophilic centers in biomolecules, potentially modulating various biological processes. The compound may interact with proteins and enzymes, influencing pathways related to cell signaling and proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (3-Fluoro-4-methoxyphenyl)methanethiol derivatives. For instance, analogs containing this structure have shown significant antiproliferative activity against breast cancer cell lines such as MCF-7 and Hs578T:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analog 1 | MCF-7 | 0.075 |

| Analog 2 | Hs578T | 0.033 |

| Analog 3 | MDA-MB-231 | 0.620 |

These findings suggest that modifications to the thiol group can enhance the compound's efficacy against cancer cells while exhibiting low toxicity towards non-cancerous cells .

Antibacterial and Antifungal Activities

In addition to anticancer effects, (3-Fluoro-4-methoxyphenyl)methanethiol has been investigated for its antibacterial and antifungal properties. Certain derivatives have demonstrated effectiveness against various bacterial strains, indicating a broad spectrum of antimicrobial activity:

| Activity Type | Inhibition Zone (mm) |

|---|---|

| B. subtilis | 24 |

| S. aureus | 22 |

| E. coli | 21 |

These results underscore the potential application of this compound in developing new antimicrobial agents .

Study on Antiproliferative Activity

A significant study evaluated the antiproliferative effects of various (3-fluoro) derivatives on MCF-7 cells using the AlamarBlue assay. The results indicated that compounds with specific substitutions exhibited enhanced activity, suggesting that structural modifications can lead to improved therapeutic profiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of (3-Fluoro-4-methoxyphenyl)methanethiol, it is essential to compare it with similar compounds:

| Compound Name | Key Feature | Biological Activity |

|---|---|---|

| 3-Fluoro-4-methoxybenzene | Lacks thiol group | Limited biological activity |

| 4-Methoxythiophenol | Different methoxy position | Moderate antibacterial effects |

| 3-Fluorophenylmethanethiol | No methoxy group | Anticancer activity noted |

This comparison highlights how the presence of both fluorine and thiol groups contributes to enhanced biological activities in (3-Fluoro-4-methoxyphenyl)methanethiol .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (3-Fluoro-4-methoxyphenyl)methanethiol, and what factors influence yield and purity?

- Methodology : The compound can be synthesized via methanol thiolation using heterogeneous catalysts like K₂WO₄/alumina, where methanol reacts with hydrogen sulfide (H₂S) under controlled temperature (200–350°C) and pressure (1–5 bar). Catalytic performance depends on acid-base properties: reducing Lewis acid sites and enhancing basicity improves selectivity for thiols over dimethyl sulfide . Substituent effects (e.g., electron-withdrawing fluorine and electron-donating methoxy groups) influence reaction kinetics and regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) or distillation is critical to isolate the thiol from byproducts .

Q. How can researchers characterize the structure and purity of (3-Fluoro-4-methoxyphenyl)methanethiol using spectroscopic methods?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to fluorine coupling. The methoxy group resonates as a singlet (~δ 3.8 ppm), and the thiol proton may appear as a broad peak (~δ 1.5 ppm, though often absent due to exchange).

- IR Spectroscopy : S-H stretch (~2550 cm⁻¹), C-F stretch (~1100 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 186.2 (calculated for C₈H₈FOS).

- Elemental Analysis : Confirms C, H, S, and F content within ±0.3% deviation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.